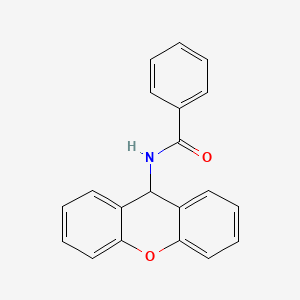

n-(9h-Xanthen-9-yl)benzamide

Description

Overview of Xanthene and Benzamide (B126) Scaffolds in Organic Chemistry

The foundation of N-(9H-Xanthen-9-yl)benzamide lies in two important chemical scaffolds: xanthene and benzamide.

The xanthene scaffold is a tricyclic structure consisting of a central pyran ring fused to two benzene (B151609) rings. researchgate.net This core is found in a variety of natural products and synthetic compounds. nih.gov Its derivatives are known for their wide range of applications, including as dyes and in materials science. nih.goveurekaselect.com The specific substitution at the 9-position of the xanthene ring can significantly influence its properties. researchgate.net

Benzamide is a simpler, yet significant, organic compound, representing the amide derivative of benzoic acid. wikipedia.org It consists of a benzene ring attached to an amide group. The benzamide structure is a key component in numerous pharmaceuticals and is a fundamental building block in organic synthesis. wikipedia.orgnanobioletters.com

The combination of these two scaffolds results in the hybrid structure of this compound, which has garnered interest for its potential in various chemical applications.

Historical Context of Xanthene-Benzamide Hybrid Structures in Academic Research

The exploration of hybrid molecules containing both xanthene and amide functionalities has been a subject of academic inquiry. Researchers have been interested in how the combination of these two distinct structural motifs might lead to novel properties. For instance, studies have been conducted on the synthesis of various xanthene carboxamide derivatives. tandfonline.comnih.gov These investigations often involve reacting an amino-substituted xanthene with an acyl chloride to form the amide linkage. tandfonline.comnih.gov This general approach has been utilized to create a library of related compounds for further study.

Significance of the this compound Core in Contemporary Chemical Synthesis and Materials Science

The this compound core structure is significant in modern chemical research for several reasons. In chemical synthesis, it serves as a versatile intermediate for creating more complex molecules. The presence of both the bulky xanthene group and the reactive amide linkage allows for a variety of chemical transformations.

In the realm of materials science, the rigid and planar nature of the xanthene scaffold, combined with the hydrogen-bonding capabilities of the benzamide moiety, suggests potential applications in the development of new materials with specific structural and electronic properties. The core's influence on molecular packing and intermolecular interactions is a key area of investigation. Research into related structures, such as xanthene-based dyes and polymers, highlights the potential for this core to be integrated into functional materials. eurekaselect.comacs.org

Below is a table summarizing the key properties of this compound and its constituent scaffolds.

| Property | Xanthene | Benzamide | This compound |

| Molecular Formula | C13H10O | C7H7NO | C20H15NO2 |

| Molar Mass | 182.22 g/mol | 121.14 g/mol | 301.34 g/mol |

| General Structure | Tricyclic ether | Aromatic amide | Hybrid of xanthene and benzamide |

| Key Features | Planar, aromatic system | Amide functional group | Combination of steric bulk and hydrogen bonding capability |

Direct Amidation Strategies

Direct amidation involves the formation of a C-N bond by directly coupling a C-H bond with a nitrogen source, such as an amide. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

Electrochemical C(sp3)-H Amidation Approaches

Electrosynthesis has emerged as a powerful tool for C-H functionalization, utilizing electricity to drive chemical transformations without the need for stoichiometric chemical oxidants. nih.gov This approach has been successfully applied to the amidation of the benzylic C(sp3)-H bond in xanthenes. nih.gov

A direct electrochemical amidation of 9H-xanthene with benzamide has been developed as an efficient method for synthesizing this compound. thieme-connect.deresearchgate.net This process is achieved through direct anodic oxidation in an undivided cell. thieme-connect.deresearchgate.net The reaction proceeds under constant current conditions, typically using a platinum plate as the anode and a graphite (B72142) rod as the cathode. thieme-connect.de In a representative procedure, the reaction of 9H-xanthene with benzamide in the presence of n-Bu4NClO4 as the electrolyte yielded the desired product in 99% yield after 3 hours at room temperature. thieme-connect.de This method showcases a highly efficient and direct route to the target molecule.

Table 1: Optimized Conditions for Electrochemical Amidation of 9H-Xanthene

| Parameter | Condition |

| Anode | Platinum Plate (1.5 x 1.5 cm²) |

| Cathode | Graphite Rod (0.6 x 10 cm) |

| Current | 15 mA (Constant) |

| Electrolyte | n-Bu4NClO4 |

| Solvent | MeCN/HFIP (9/1 mL) |

| Reactants | Benzamide (0.5 mmol), 9H-Xanthene (0.75 mmol) |

| Temperature | Room Temperature |

| Time | 3 hours |

| Yield | 99% thieme-connect.de |

The electrochemical synthesis of this compound is a prime example of an intermolecular C(sp3)-H/N-H cross-coupling reaction. dntb.gov.ua This transformation involves the simultaneous activation of the benzylic C-H bond of xanthene and the N-H bond of benzamide, leading to the formation of a new C-N bond. thieme-connect.de The process is notable for its ability to couple these two entities directly without requiring pre-activation of either substrate. thieme-connect.de The scope of this electrochemical method extends beyond benzamide, as a broad range of primary and secondary amides have been shown to be effective amidating reagents for xanthene. thieme-connect.deresearchgate.netdntb.gov.ua This demonstrates the versatility of electrochemical C(sp3)-H/N-H cross-coupling for creating diverse xanthene derivatives. thieme-connect.de

The choice of solvent plays a critical role in the success of the electrochemical amidation of xanthene. Specifically, the use of hexafluoroisopropanol (HFIP) as a co-solvent with acetonitrile (B52724) significantly enhances the reactivity of the benzamide nucleophile. thieme-connect.deresearchgate.netdntb.gov.ua The enhancement is attributed to the formation of a strong hydrogen bond between HFIP and the amide. thieme-connect.deresearchgate.net This interaction is believed to facilitate a proton-coupled electron transfer (PCET) process, which lowers the oxidation potential of the amide and promotes the reaction. thieme-connect.deresearchgate.netdntb.gov.ua The importance of HFIP is highlighted by the fact that removing it from the reaction mixture or replacing it with other alcohols like methanol (B129727) leads to significantly diminished yields. researchgate.net

Transition Metal-Free Catalytic Methods for C-N Bond Formation

Creating C-N bonds through the oxidative coupling of C-H and N-H bonds is a significant goal in organic synthesis. nih.gov While many methods rely on transition metals, metal-free alternatives provide a more sustainable approach. nih.gov One such method involves the use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as an oxidant to facilitate the efficient oxidative C-N coupling of benzylic C-H bonds with amides. researchgate.net This approach is tolerant of a wide range of functional groups on both the C-H substrate and the amide coupling partner. researchgate.net Another strategy employs iodine(III) oxidants to mediate the intermolecular amination of arenes with phthalimide, proceeding through a proposed aromatic radical cation intermediate. nih.gov These methods showcase the potential for direct C-N bond formation without the need for transition metal catalysts. nih.govresearchgate.net

Photo-Irradiation Driven Benzylic C-H Functionalization

Visible-light irradiation offers a mild and environmentally friendly way to drive chemical reactions. rsc.orgnih.gov An external photocatalyst-free method for the benzylic C-H functionalization of substrates has been achieved using visible-light irradiation. nih.gov This type of transformation allows for the formation of C-C bonds with 100% atom economy under mild conditions. nih.gov While this specific example leads to C-C bond formation with fluorenones, the underlying principle of activating a benzylic C-H bond via photo-irradiation is applicable to other transformations, including C-N bond formation. rsc.orgnih.gov Organic peroxides, for instance, can act as effective primary oxidants under UV or visible light, initiating C(sp3)-H activation reactions of toluene derivatives and other benzylic substrates. rsc.org

Multi-Step Synthesis Pathways for this compound and its Derivatives

The synthesis of this compound is not a single-step process but rather a multi-step endeavor that requires the careful construction of precursors followed by their strategic combination. azom.comsyrris.jp This pathway can be broadly divided into two critical phases: the synthesis of the xanthene moiety, which serves as the structural backbone, and the subsequent introduction of the benzamide group to form the final compound.

Precursor Synthesis of Xanthene Moieties

The xanthene ring system is a core component and its synthesis is a foundational aspect of creating this compound. nih.gov This heterocyclic structure is typically assembled through cyclization protocols that utilize appropriate precursor molecules. nih.govnih.gov

The formation of the xanthene core is frequently achieved through acid-catalyzed condensation reactions. amazonaws.comresearchgate.net These methods are valued for their efficiency in constructing the tricyclic xanthene framework from readily available starting materials. A common and versatile approach involves the one-pot condensation of an aldehyde with a nucleophilic partner, such as β-naphthol or resorcinol derivatives. scholarsresearchlibrary.commdpi.com

The reaction mechanism typically begins with the acid-catalyzed generation of a carbocation from the aldehyde. This electrophile then undergoes a reaction with two equivalents of a nucleophilic compound like β-naphthol. scholarsresearchlibrary.com Subsequent dehydration and cyclization steps yield the final xanthene derivative. mdpi.com Various catalysts have been employed to facilitate this transformation, including Brønsted and Lewis acids like sulfuric acid, p-toluenesulfonic acid, perchloric acid (HClO₄), and silica-supported boron trifluoride. nih.govamazonaws.comresearchgate.net The choice of catalyst and reaction conditions (e.g., thermal, microwave irradiation, or ultrasound) can significantly influence reaction times and yields. nih.govamazonaws.comscholarsresearchlibrary.com

For instance, the condensation of various aromatic aldehydes with β-naphthol can produce a range of 14-aryl-14H-dibenzo[a,j]xanthenes. amazonaws.comscholarsresearchlibrary.com Similarly, reacting aldehydes with dimedone and β-naphthol leads to the formation of tetrahydrobenzo[a]xanthen-11-ones. mdpi.com These reactions highlight the modularity of condensation strategies in creating diverse xanthene cores.

Table 1: Examples of Catalyzed Condensation Reactions for Xanthene Core Synthesis

| Aldehyde | Nucleophile(s) | Catalyst | Conditions | Product Type | Yield (%) | Reference |

| Benzaldehyde | β-Naphthol | HClO₄ | Ultrasound, Acetic Acid | 14-Aryl-14H-dibenzo[a,j]xanthene | 90-98% | nih.gov |

| 4-Chlorobenzaldehyde | β-Naphthol, Dimedone | Silica Sulfuric Acid (SSA) | Solvent-free | 12-Aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one | Good to Excellent | scholarsresearchlibrary.com |

| Various Aromatic Aldehydes | 2-Naphthol, Dimedone | ZrCl₄ | Ultrasonic irradiation, C₂H₅OH | Functionalised Xanthene | 75-95% | nih.gov |

| Benzaldehyde | Dimedone, 2-Naphthol | DABCO/Amberlyst-15 | 120 °C, Solvent-free | Tetrahydrobenzo[α]xanthene-11-one | Good to Excellent | mdpi.com |

Once the basic xanthene core is formed, it must be functionalized to introduce a nitrogen-containing group at the C-9 position, creating the necessary precursor for the final amidation step. This transformation is crucial for creating the 9-amino-xanthene intermediate. The functionalization can be achieved through various synthetic routes. One potential pathway involves the synthesis of 9-aryl-6-hydroxy-3H-xanthen-3-one fluorophores, which proceeds through a triarylmethane intermediate followed by an oxidative cyclization, demonstrating that the C-9 position is reactive and can be a site for substitution. nih.gov

Another approach focuses on the direct functionalization of the 9-position of xanthenes. researchgate.net This can involve radical activation modes, including direct hydrogen atom transfer (HAT) or successive electron and proton transfer, to generate a reactive intermediate at the C-9 position. researchgate.net This activated xanthene can then react with a suitable nitrogen source to install the required amino group, paving the way for the subsequent introduction of the benzamide moiety. The modular nature of amide substitution allows for precise control over the properties of the final molecule. nih.gov

Introduction of the Benzamide Moiety

The final stage in the synthesis of this compound involves the formation of an amide bond. nih.govchemrxiv.org This is achieved by coupling the 9-amino-xanthene precursor with a benzoyl group donor.

Acylation is a primary method for forming amide bonds, and the use of benzoyl chloride as the acylating agent is a well-established and efficient strategy. nih.govrsc.org Benzoyl chloride is a highly reactive carboxylic acid derivative where the hydroxyl group is replaced by a chlorine atom, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. nih.gov This reactivity makes it an ideal reagent for acylating amines. nih.gov The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion. rsc.org

Table 2: General Conditions for Acylation of Amines

| Acylating Agent | Substrate | Solvent | Conditions | Purpose | Reference |

| Benzoyl Chloride | Anisole | None (Neat) | N₂ atmosphere, 120°C | Friedel-Crafts Acylation | nih.gov |

| Benzoyl Chloride | Heterocyclic Ketene Aminals | Dichloromethane | Room Temperature | N-Benzoylation | rsc.org |

| Substituted Benzoyl Chlorides | Amino Acids | PEG-400 / aq. NaHCO₃ | Stirred, Overnight | N-Benzoylation | ijirset.com |

The specific reaction to form this compound is the condensation of 9-amino-xanthene with benzoyl chloride. rsc.orgsemanticscholar.org In this nucleophilic acyl substitution reaction, the lone pair of electrons on the nitrogen atom of the 9-amino-xanthene attacks the electrophilic carbonyl carbon of benzoyl chloride. nih.gov This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion as a leaving group and forming the stable amide bond. nih.gov

The reaction is often performed in a dipolar aprotic solvent, and a base (such as pyridine (B92270) or triethylamine) is typically added to scavenge the HCl produced during the reaction. rsc.org This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. This direct condensation is a robust and widely used method for preparing benzamide derivatives. nih.govmdpi.com

An in-depth exploration into the synthetic strategies for this compound and its structurally related derivatives reveals a variety of sophisticated chemical methodologies. These approaches are pivotal for developing novel compounds with tailored properties for diverse applications. This article focuses exclusively on the synthetic pathways, coupling strategies, and derivatization techniques pertinent to this unique chemical scaffold.

Structure

3D Structure

Properties

CAS No. |

6319-60-4 |

|---|---|

Molecular Formula |

C20H15NO2 |

Molecular Weight |

301.3 g/mol |

IUPAC Name |

N-(9H-xanthen-9-yl)benzamide |

InChI |

InChI=1S/C20H15NO2/c22-20(14-8-2-1-3-9-14)21-19-15-10-4-6-12-17(15)23-18-13-7-5-11-16(18)19/h1-13,19H,(H,21,22) |

InChI Key |

JIWARDKBQDKJPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 |

Origin of Product |

United States |

Spectroscopic and Advanced Structural Characterization of N 9h Xanthen 9 Yl Benzamide Derivatives

Ultraviolet-Visible (UV-Vis) and Photoluminescence Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption and photoluminescence (fluorescence) spectroscopy are employed to investigate the electronic properties of N-(9H-xanthen-9-yl)benzamide derivatives. These techniques provide insights into the electronic transitions occurring within the molecule upon absorption of light.

The UV-Vis spectrum of a typical xanthene derivative exhibits strong absorption in the UV region, generally between 250 and 450 nm. beilstein-journals.org These absorptions are attributed to π-π* electronic transitions within the conjugated aromatic systems of the xanthene and benzamide (B126) moieties. The exact position of the maximum absorbance (λmax) and the molar absorptivity are sensitive to the solvent and the specific substituents on the aromatic rings. bohrium.comresearchgate.net

Photoluminescence spectroscopy reveals the emissive properties of these compounds. When excited at a wavelength corresponding to an absorption band, many xanthene derivatives exhibit fluorescence, with emission spectra typically observed at longer wavelengths than the absorption (a phenomenon known as the Stokes shift). researchgate.net The fluorescence quantum yield and emission wavelength can be influenced by molecular structure and the surrounding environment, providing valuable information on the molecule's excited state dynamics. beilstein-journals.orgresearchgate.net

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

|---|---|---|---|

| Ethanol | 310 | 450 | 140 |

| n-Hexane | 305 | 425 | 120 |

X-ray Diffraction Studies

X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of crystalline solids, providing detailed information on bond lengths, bond angles, and the spatial arrangement of molecules.

Beyond individual molecular geometry, SCXRD reveals how molecules pack together in the crystal lattice, a field known as crystal engineering. researchgate.net The supramolecular assembly is governed by a network of non-covalent intermolecular interactions, such as hydrogen bonds and π–π stacking. rsc.org In this compound derivatives, the amide group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the oxygen in the xanthene ring can act as acceptors. These interactions guide the formation of specific, ordered three-dimensional structures. researchgate.net Analysis of these interactions is crucial for understanding the physical properties of the crystalline material.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal structure derived from X-ray diffraction data. nih.govsemanticscholar.org The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. semanticscholar.org This analysis allows for the deconstruction of the crystal packing into contributions from different types of atomic contacts. nih.gov

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 47.5 |

| C···H/H···C | 27.6 |

| O···H/H···O | 12.4 |

| C···C | 4.6 |

| Other | 7.9 |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for Polymer Stability)

Thermal analysis techniques are used to study the effect of heat on a material's physical and chemical properties. Thermogravimetric analysis (TGA) is particularly valuable for assessing the thermal stability of this compound and its derivatives, especially when they are incorporated into polymeric structures. researchgate.net

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov A TGA thermogram plots mass loss versus temperature. For a stable compound like benzamide, the initial part of the curve is flat, indicating no mass loss. researchgate.net The onset of a downward slope signifies the beginning of decomposition or volatilization. The temperature at which a specific percentage of mass loss occurs (e.g., Td,5% for 5% loss) is a key indicator of thermal stability. researchgate.net When these compounds are used to create or modify polymers, TGA can determine the stability of the final material, which is crucial for applications in heat-resistant polymers. nasa.gov

| Polymer Sample | Atmosphere | Temperature for 5% Weight Loss (Td,5%) (°C) | Temperature for 10% Weight Loss (Td,10%) (°C) | Char Yield at 700°C (%) |

|---|---|---|---|---|

| Poly-benzamide-X | Nitrogen | 417 | 440 | 45 |

Computational and Theoretical Investigations of N 9h Xanthen 9 Yl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular systems. For N-(9H-Xanthen-9-yl)benzamide, these calculations can elucidate the three-dimensional arrangement of atoms, the distribution of electrons, and the molecule's reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that has proven to be a reliable and cost-effective tool for studying the electronic structure of molecules. researchgate.net DFT calculations can provide accurate predictions of various molecular properties for compounds similar in structure to this compound. nih.govnih.gov

DFT methods are employed to determine the most stable three-dimensional arrangement of a molecule, known as its optimized geometry. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum energy state. For analogous molecules, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, have successfully predicted geometries that show good agreement with experimental data from X-ray crystallography. nih.gov For this compound, these calculations would reveal the precise spatial relationship between the xanthene and benzamide (B126) moieties, which is crucial for understanding its interactions with other molecules.

A hypothetical table of selected optimized geometrical parameters for this compound, based on typical values for similar structures, is presented below.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N | ~1.36 Å |

| Bond Length | C9-N (Xanthene) | ~1.47 Å |

| Bond Angle | O=C-N | ~122° |

| Dihedral Angle | C-N-C=O | ~175° |

Note: These values are illustrative and based on general findings for similar compounds.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, indicating that it is more readily excited. nih.gov In studies of related compounds, the HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO is situated on the electron-deficient parts. For this compound, the HOMO would likely be distributed over the benzamide and xanthene rings, while the LUMO might be centered on the carbonyl group and adjacent atoms.

Below is a hypothetical data table of electronic properties for this compound, derived from typical values for analogous systems.

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| Band Gap (ΔE) | 5.0 |

Note: These values are illustrative and based on general findings for similar compounds.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) to empty (acceptor) orbitals, which is indicative of hyperconjugative interactions and intramolecular charge transfer. These interactions contribute significantly to the stability of the molecule. nih.gov

For this compound, NBO analysis would reveal key interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms to antibonding orbitals of adjacent groups. The stabilization energy (E(2)) associated with these interactions quantifies their strength. Significant charge transfer interactions are expected between the lone pairs of the amide nitrogen and the π* orbitals of the carbonyl group and the phenyl ring.

A table illustrating potential NBO interactions in this compound is provided below.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP(N) | π(C=O) | ~60 |

| LP(O) | σ(C-N) | ~25 |

| π(C=C) (Phenyl) | π*(C=O) | ~20 |

Note: These values are illustrative and based on general findings for similar compounds.

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system.

Chemical Hardness (η) : Measures the resistance to charge transfer. A lower value indicates a "softer" and more reactive molecule. nih.gov

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the following equations: I = -EHOMO A = -ELUMO μ = (EHOMO + ELUMO) / 2 η = (ELUMO - EHOMO) / 2 ω = μ2 / (2η)

A hypothetical table of global reactivity parameters for this compound is shown below.

| Parameter | Value (eV) |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.5 |

| Chemical Potential (μ) | -4.0 |

| Chemical Hardness (η) | 2.5 |

| Electrophilicity Index (ω) | 3.2 |

Note: These values are illustrative and based on general findings for similar compounds.

Ab Initio Methods for Electronic and Structural Properties

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), can provide valuable information about the electronic and structural properties of molecules. While often more computationally demanding than DFT, they can serve as an important benchmark. For molecules similar to this compound, ab initio calculations have been used to determine molecular structure, atomic charges, and thermodynamic functions, offering a foundational understanding of the molecule's behavior. These calculations would corroborate the findings from DFT, providing a more complete theoretical picture of this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the molecule's flexibility, conformational changes, and interactions with its environment.

For a molecule like this compound, MD simulations would be instrumental in understanding the dynamic relationship between the rigid xanthene core and the more mobile benzamide group. Key areas of investigation would include:

Conformational Landscape: Identifying the most stable conformations of the molecule by exploring the potential energy surface. This would involve analyzing the rotational freedom around the C9-N bond and the amide bond.

Solvent Effects: Simulating the molecule in various solvents to understand how its structure and dynamics are influenced by the surrounding medium. This is particularly relevant for predicting its behavior in biological systems or in different reaction conditions.

Interaction with Biological Targets: If this compound is being investigated as a potential drug candidate, MD simulations can model its interaction with target proteins or nucleic acids. This can help in understanding the binding mode and stability of the complex. While specific MD studies on this compound are not readily available in the searched literature, the principles are well-established in the study of similar molecules, such as benzamide derivatives and other bioactive compounds.

Advanced Analysis of Bonding Nature and Interactions

To gain a deeper understanding of the electronic structure and bonding characteristics of this compound, several advanced computational techniques are employed. These methods go beyond simple structural models and provide a quantitative description of chemical bonds and non-covalent interactions.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. This allows for the analysis of atomic properties and the characterization of chemical bonds. Key parameters derived from QTAIM analysis include:

Bond Critical Points (BCPs): These are points in the electron density where the gradient is zero, and they are indicative of a chemical bond between two atoms.

Electron Density (ρ) at the BCP: The value of ρ at the BCP correlates with the strength of the bond.

Laplacian of the Electron Density (∇²ρ) at the BCP: The sign of the Laplacian indicates the nature of the interaction. A negative value suggests a shared-shell (covalent) interaction, while a positive value points to a closed-shell (ionic, van der Waals, or hydrogen bond) interaction.

For this compound, QTAIM analysis would be used to characterize the covalent bonds within the xanthene and benzamide moieties, as well as any intramolecular non-covalent interactions, such as hydrogen bonds.

Electron Localizing Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses of the electron density that provide a visual and quantitative measure of electron localization in a molecule. nih.govresearchgate.net They are particularly useful for identifying regions corresponding to covalent bonds, lone pairs, and atomic cores.

ELF: The ELF is scaled between 0 and 1, where a value close to 1 indicates a high degree of electron localization. ELF analysis would reveal the positions of covalent bonds as regions of high localization between atomic nuclei and would also clearly depict the lone pairs on the oxygen and nitrogen atoms in this compound.

LOL: Similar to ELF, LOL also maps electron localization. High LOL values signify regions where localized orbitals are predominant. LOL often provides a clearer and more detailed picture of bonding patterns compared to ELF. researchgate.net

A study on 2-hydroxypropanamide demonstrated that large ELF or LOL values indicate high electron localization due to covalent bonds or lone pairs. nih.gov For this compound, these analyses would provide a clear depiction of its electronic structure, highlighting the covalent framework and the locations of non-bonding electrons.

Intermolecular Interaction Energy Calculations

Understanding the forces that govern how molecules interact with each other is crucial for predicting their condensed-phase properties, such as crystal packing and solubility. Intermolecular interaction energy calculations, often performed using methods like Symmetry-Adapted Perturbation Theory (SAPT) or supermolecular approaches with density functional theory (DFT), can dissect these interactions into their fundamental components:

Electrostatic: Interactions between the permanent charge distributions of the molecules.

Exchange (Pauli Repulsion): The short-range repulsion that arises from the overlap of electron clouds.

Induction (Polarization): The distortion of a molecule's electron cloud in the presence of another molecule's electric field.

Dispersion: Attractive forces arising from correlated fluctuations in the electron distributions of the interacting molecules.

For this compound, these calculations would be vital for understanding its crystal packing. A study on benzamide polymorphs highlighted the importance of the interplay between hydrogen bonding, π–π stacking, and intramolecular interactions in determining the final crystal structure. researchgate.net Similar interactions would be expected to play a significant role in the solid-state structure of this compound. DFT calculations on related systems have shown that C-H...N interactions can have energies in the range of -11.2 to -14.4 kJ/mol. nih.gov

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry plays a vital role in elucidating the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the most likely reaction pathway.

The synthesis of this compound likely proceeds through the reaction of xanthydrol (9H-xanthen-9-ol) with benzamide. Theoretical studies can provide valuable insights into this process:

Reaction Pathway Modeling: Using DFT methods, the reaction can be modeled to identify the key transition states and intermediates. This would involve investigating the protonation of the hydroxyl group of xanthydrol, followed by the loss of water to form a xanthenyl cation. This cation would then be attacked by the nitrogen atom of benzamide.

Activation Energy Barriers: The calculated energy barriers for each step of the reaction can help in understanding the reaction kinetics and identifying the rate-determining step. Computational studies on the formation of similar xanthene derivatives have shown that the activation energy barriers for the cyclization steps can be in the range of 1.4 to 5.4 kcal/mol. chemspider.com

Catalyst Effects: If a catalyst is used in the synthesis, computational methods can be employed to understand how the catalyst interacts with the reactants and lowers the activation energy of the reaction.

While direct computational studies on the synthesis of this compound were not found, extensive research on the synthesis of various xanthene and benzamide derivatives provides a solid foundation for a theoretical investigation of its formation. researchgate.netnih.goveurjchem.com

Reactivity and Advanced Reaction Mechanisms of N 9h Xanthen 9 Yl Benzamide Derivatives

C(sp3)-H Functionalization Pathways

The direct functionalization of the C(sp3)−H bond at the 9-position of the xanthene moiety is a highly desirable and atom-economical strategy for the synthesis of diverse derivatives. This transformation can proceed through several key mechanistic pathways, each offering unique opportunities for controlling reactivity and selectivity.

Radical Intermediates and Reaction Pathways

The generation of a radical at the C9 position of the xanthene ring is a common strategy for initiating C(sp3)-H functionalization. This can be achieved through hydrogen atom transfer (HAT) or by successive electron and proton transfer events. researchgate.net Once formed, the xanthenyl radical is a key intermediate that can participate in a variety of bond-forming reactions.

One notable example involves the Ceric Ammonium Nitrate (CAN) mediated oxidative reaction of xanthenes with enaminones. In this process, the initial step is the generation of a xanthene free radical through oxidation by CAN. researchgate.net This radical intermediate then engages in subsequent C-C bond formation. The activation of the C(sp3)-H bond in this context often falls into two main categories: direct HAT or a stepwise process of electron transfer followed by proton transfer. researchgate.net The choice between these pathways can be influenced by the reaction conditions and the nature of the oxidant.

The utility of radical intermediates extends to late-stage functionalization, a powerful tool in medicinal chemistry and materials science. dntb.gov.ua Radical translocation processes, while more commonly associated with other scaffolds, highlight the potential for regioselective functionalization at positions remote from an initial radical generation site, a concept that could be applied to complex xanthene derivatives. researchgate.net

Cationic Intermediates (e.g., Xanthene Cations) and Electrophilic Attack

The formation of a xanthenyl cation is another pivotal pathway for the functionalization of the C9 position. This electrophilic intermediate can be generated under acidic conditions or through electrochemical oxidation. The stability of the xanthenyl cation is enhanced by the delocalization of the positive charge into the adjacent aromatic rings and the participation of the lone pair of electrons on the ether oxygen.

This cationic intermediate is highly susceptible to attack by a wide range of nucleophiles. Electrophilic aromatic substitution (SEAr) reactions are fundamental to the synthesis of many xanthene dyes and derivatives. researchgate.netwikipedia.orglibretexts.org In a typical SEAr mechanism, an electrophile is attacked by the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. wikipedia.orgmasterorganicchemistry.com Subsequent deprotonation restores aromaticity. While this classically describes substitution on the aromatic rings of the xanthene, the C9 position can also be involved in electrophilic processes.

For instance, the acid-catalyzed condensation of a fluorenone with a phenol (B47542) to form spiroxanthenes proceeds through intermediates that can be viewed in the context of electrophilic attack. researchgate.net Furthermore, electrochemical methods have been developed for the site-selective alkylation of (thio)xanthenes, which can be rationalized by the formation of a cationic intermediate at the benzylic position that is then trapped by a nucleophile. mdpi.comnih.gov The stability of this cation is a key determinant of the reaction's feasibility and selectivity. nih.gov

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-coupled electron transfer (PCET) represents a sophisticated mechanism where both a proton and an electron are transferred in a single, often concerted, kinetic step. acs.org This pathway can circumvent high-energy intermediates that might be formed in stepwise electron transfer-proton transfer or proton transfer-electron transfer pathways. acs.org PCET is particularly relevant in redox reactions involving substrates with acidic protons, such as the C-H bond at the 9-position of a xanthene derivative, especially when facilitated by a suitable base.

In the context of xanthene chemistry, PCET has been identified as a key mechanism in various transformations. For example, the direct electrochemical amidation of xanthene has been shown to be significantly enhanced by the solvent hexafluoroisopropanol (HFIP). This enhancement is attributed to a proposed PCET effect, where hydrogen bonding between HFIP and the benzamide (B126) facilitates the coupled transfer. researchgate.net

Fluorescent probes based on xanthene dyes have also been designed to operate through a PCET mechanism. In these systems, quenching of the excited state occurs via deprotonation of a phenolic group by a base, coupled with electron transfer to the excited fluorophore. nih.gov This highlights the fundamental role of PCET in modulating the electronic properties of the xanthene core. The efficiency of PCET is dependent on the thermodynamics of both the proton and electron transfer steps, including the proton affinity of the abstracting base and the redox potentials of the donor and acceptor. researchgate.net

C-N Bond Formation Reactions

The introduction of a nitrogen-containing substituent at the C9 position of the xanthene ring is a crucial transformation for accessing a wide range of biologically active molecules and functional materials. Several synthetic strategies have been developed to achieve this C-N bond formation.

A prominent method involves the electrochemical functionalization of the benzylic C(sp3)-H bond of xanthenes with nitriles. mdpi.com This catalyst- and external chemical oxidant-free approach allows for the direct formation of a C-N bond, yielding N-(9H-xanthen-9-yl)amide derivatives. For example, the electrolysis of xanthene in the presence of acetonitrile (B52724) leads to the formation of N-(9H-xanthen-9-yl)acetamide. mdpi.com This method is notable for its tunability, where variations in the electrochemical conditions can control the reaction outcome.

The synthesis of N-(9H-xanthen-9-yl)aminoalkanamide and N-(9H-thioxanthen-9-yl)aminoalkanamide derivatives has also been reported, further expanding the library of C-N bond-containing xanthene compounds. nih.govresearchgate.net These syntheses underscore the accessibility of the C9 position for amination and amidation reactions.

Moreover, the synthesis of various N-substituted benzamide derivatives has been extensively explored, providing a foundational understanding of the reaction conditions and structural motifs conducive to C-N bond formation. researchgate.netnih.govnih.govresearchgate.netdovepress.comresearchgate.net While not all of these examples directly involve a xanthene moiety, the principles of amide bond formation are broadly applicable.

Role of Catalysts and Reagents in Reaction Efficiency

The efficiency and selectivity of reactions involving N-(9H-xanthen-9-yl)benzamide and its derivatives are profoundly influenced by the choice of catalysts and reagents. These agents play critical roles in activating substrates, lowering energy barriers, and directing the reaction towards the desired products.

Electrochemical Catalysis and Redox Agents

Electrochemical methods have emerged as a powerful and sustainable tool for the functionalization of xanthenes. nih.gov By using electricity as a "reagent," these methods can often avoid the need for external chemical oxidants or reductants, leading to greener and more atom-economical processes. d-nb.info

In the electrochemical C-H functionalization of (thio)xanthenes, the reaction can be tuned to favor either C-C or C-N bond formation in the absence of any metal catalyst. mdpi.com The direct anodic oxidation of xanthene in the presence of benzamides has been achieved, with the reactivity being significantly enhanced by solvents like hexafluoroisopropanol (HFIP), which is proposed to act via a proton-coupled electron transfer (PCET) mechanism. researchgate.net

Redox agents are also central to many transformations of xanthenes. Ceric Ammonium Nitrate (CAN) has been used as an oxidant to generate xanthenyl radicals for subsequent C-C bond formation. researchgate.net In the realm of photoredox catalysis, photocatalysts that can act as both oxidizing and reducing agents upon light activation offer a versatile platform for initiating radical-based functionalization of xanthenes under mild conditions. researchgate.net The study of electron transfer dynamics in xanthene dye-sensitized TiO2 nanoparticles further illustrates the importance of redox processes in understanding and controlling the reactivity of these systems. researchgate.netacs.org

Investigation of Regioselectivity and Stereoselectivity

There are no dedicated studies on the regioselectivity or stereoselectivity of reactions involving this compound. The general principles of regioselectivity, which dictate the preference of bond formation or cleavage in one direction over others, and stereoselectivity, the preference for the formation of a particular stereoisomer, have not been applied to or investigated for this specific compound. wikipedia.orgyoutube.comchemistrysteps.com While the synthesis of chiral derivatives of xanthones and their enantioselectivity have been explored, this research does not extend to the reactivity of this compound. nih.gov

Solvent Effects on Reactivity and Yield

No data is available in the scientific literature regarding the influence of different solvents on the reactivity and reaction yields of this compound. Although the effects of solvent polarity on the photophysical properties of xanthene dyes have been a subject of research, these studies focus on fluorescence lifetimes and non-radiative processes rather than the chemical reactivity and product yields of the title compound. colab.wsacs.orgresearchgate.netosti.gov

Synthetic Applications and Derivative Chemistry of the N 9h Xanthen 9 Yl Benzamide Scaffold

Design and Synthesis of Novel N-(9H-Xanthen-9-yl)benzamide Analogues

The core structure of this compound offers multiple points for chemical modification, enabling the synthesis of a diverse library of analogues. These modifications primarily target the benzamide (B126) moiety and the xanthene core, and can also involve the incorporation of different ring systems and heteroatoms.

Modification of the Benzamide Moiety (e.g., Substituted Benzamides)

The benzamide portion of the molecule is a key area for synthetic alteration. By introducing various substituents onto the phenyl ring of the benzamide, chemists can fine-tune the electronic and steric properties of the entire molecule. This approach has been widely used to explore structure-activity relationships in drug discovery programs. researchgate.netnih.govresearchgate.net For instance, the synthesis of N-substituted benzamide derivatives has been a focus in the development of antitumor agents. researchgate.netnih.govresearchgate.net

A general synthetic route to these analogues involves the reaction of a substituted benzoic acid or its corresponding acyl chloride with 9-amino-9H-xanthene. The choice of substituents on the benzoic acid can range from simple alkyl and alkoxy groups to more complex functionalities. For example, compounds such as 4-methyl-N-(9H-xanthen-9-yl)benzamide and 3-methoxy-N-(9H-xanthen-9-yl)benzamide have been synthesized and characterized. chemspider.comnih.gov

| Compound Name | Modification | Reference |

| 4-Methyl-N-(9H-xanthen-9-yl)benzamide | Methyl group at the 4-position of the benzamide ring. | chemspider.com |

| 3-Methoxy-N-(9H-xanthen-9-yl)benzamide | Methoxy group at the 3-position of the benzamide ring. | nih.gov |

Modification of the Xanthene Core (e.g., Substituted Xanthenes and Xanthones)

For example, a series of novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides were synthesized and evaluated for their antiproliferative activity. nih.gov The synthesis began with the cyclization of 2-(2-nitrophenoxy)benzoic acid to form nitro-9H-xanthen-9-one, which was subsequently reduced to the corresponding amino-9H-xanthen-9-one. nih.gov This intermediate was then reacted with various benzenesulfonyl chlorides to yield the target compounds. nih.gov This work demonstrated that modifications to the xanthene core, in this case, oxidation to a xanthone (B1684191) and substitution at the 4-position, are crucial for biological activity. nih.gov

Incorporation of Heteroatoms and Ring Systems

The introduction of heteroatoms and additional ring systems into the this compound scaffold can lead to significant changes in the molecule's properties and biological activity. This strategy has been employed to create novel chemical entities with unique three-dimensional arrangements.

A study focused on the synthesis of N-(9H-xanthen-9-yl)aminoalkanamide and N-(9H-thioxanthen-9-yl)aminoalkanamide derivatives explored the impact of replacing the oxygen atom in the xanthene ring with a sulfur atom to form a thioxanthene (B1196266) core. nih.govresearchgate.net This substitution, along with variations in the aminoalkanamide side chain, was investigated for its effect on DNA binding and cytotoxic activity. nih.govresearchgate.net The synthesis of these compounds highlights the versatility of the general scaffold in accommodating different heteroatoms within its core structure.

Application as a Scaffold in Supramolecular Chemistry Research

The rigid and well-defined structure of the this compound scaffold makes it an excellent candidate for applications in supramolecular chemistry, particularly in the field of crystal engineering.

Exploration of Non-Covalent Interactions in Crystal Engineering

The predictable geometry of this compound and its derivatives allows for the systematic study of non-covalent interactions, such as hydrogen bonding and π-π stacking, which govern the formation of crystalline structures. The amide functionality provides a reliable hydrogen bond donor and acceptor, facilitating the formation of ordered assemblies in the solid state. The aromatic rings of the xanthene and benzamide moieties can participate in π-stacking interactions, further directing the crystal packing. While specific studies on the crystal engineering of this compound itself are not detailed in the provided results, the related compound 9-(9H-Xanthen-9-ylidene)-9H-xanthene has been the subject of crystal structure analysis, indicating the interest in the supramolecular behavior of xanthene-based systems. nih.gov

Utilization as Precursors for Polymeric Materials

The this compound scaffold can also serve as a building block for the synthesis of novel polymeric materials. The reactive sites on the molecule can be functionalized to allow for polymerization reactions.

While direct polymerization of this compound is not explicitly detailed in the provided search results, the synthetic methodologies used to create its derivatives are relevant to the synthesis of monomers for polymerization. For instance, the introduction of functional groups such as amines or carboxylic acids on either the benzamide or xanthene moieties could create monomers suitable for step-growth polymerization, leading to the formation of polyamides or polyesters with the rigid xanthene unit incorporated into the polymer backbone. The synthesis of various substituted benzamide derivatives for other applications demonstrates the feasibility of creating such functionalized monomers. researchgate.netresearchgate.netresearchgate.net

Advanced Material Applications of N 9h Xanthen 9 Yl Benzamide Containing Structures

Polyamide-Based Nanocomposites

Polyamides containing pendent 9H-xanthene groups have been utilized as a robust matrix for the dispersion of nanoparticles, leading to hybrid materials with tailored properties. tandfonline.com The presence of the xanthene group can improve the solubility of the resulting polyamide, facilitating the processing and fabrication of nanocomposites. tandfonline.com

The synthesis of polyamide/Fe3O4 nanocomposites containing xanthene groups is a multi-step process that begins with the preparation of the constituent components. tandfonline.com Magnetite (Fe3O4) nanoparticles are typically synthesized via a chemical co-precipitation method, for instance, from ferrous and ferric chlorides in an aqueous solution of ammonia. tandfonline.com

A novel aromatic-aliphatic polyamide, serving as the polymer matrix, is synthesized through a direct polycondensation reaction. This involves reacting a custom-synthesized diamine, such as 3,5-diamino-N-(4-(1,3,6,8-tetramethyl-9-xanthen-9-yl)phenyl)benzamide, with an aliphatic dicarboxylic acid like adipic acid. tandfonline.com This polymerization is often carried out in a medium of N-methyl-2-pyrrolidone (NMP) using triphenyl phosphite (B83602) (TPP) and pyridine (B92270) as condensing agents, with the addition of calcium chloride to enhance the solubility of the growing polymer chains. tandfonline.com

The hybrid nanocomposites are then fabricated using a solution intercalation technique. tandfonline.comtandfonline.com The synthesized polyamide is dissolved in a suitable solvent, such as N,N-dimethylacetamide (DMAc), followed by the addition of a specific weight percentage of Fe3O4 nanoparticles. tandfonline.com To ensure a uniform dispersion of the nanoparticles within the polymer matrix, the mixture is subjected to agitation, often overnight. tandfonline.com The final nanocomposite films are typically obtained by casting the suspension onto a glass plate and evaporating the solvent under vacuum. tandfonline.com The resulting magnetic nanocomposites, with varying Fe3O4 content (e.g., 2, 4, and 8 wt%), are then characterized using a suite of analytical techniques to determine their structure, morphology, and physical properties. tandfonline.com

Table 1: Components for Polyamide/Fe3O4 Nanocomposite Synthesis

| Component | Role | Example Material |

|---|---|---|

| Diamine Monomer | Contains the xanthene group, forms the polyamide backbone | 3,5-diamino-N-(4-(1,3,6,8-tetramethyl-9-xanthen-9-yl)phenyl)benzamide |

| Dicarboxylic Acid | Co-monomer for polyamide synthesis | Adipic acid |

| Nanoparticles | Imparts magnetic properties | Magnetite (Fe3O4) |

| Solvent | Medium for polymerization and nanoparticle dispersion | N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc) |

The structural and electronic properties of the xanthene-based polyamide units have been investigated using both experimental and computational methods. tandfonline.com Techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the chemical structure of the synthesized polyamide. tandfonline.comtandfonline.com

Computational studies, specifically ab initio density functional theory (DFT) methods at the B3LYP/6-31G(d) level of theory, have been used to probe the electronic properties of the polyamide repeating unit. tandfonline.comtandfonline.com These calculations provide insights into the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). tandfonline.comtandfonline.com The energy difference between these orbitals, known as the band gap (ΔE = E_LUMO - E_HOMO), is a critical parameter that influences the electronic and optical properties of the material. tandfonline.comtandfonline.com For a polyamide derived from a xanthene-containing diamine, the calculated band gap provides a theoretical measure of its electronic behavior. tandfonline.com

The morphology and crystalline structure of the polyamide/Fe3O4 nanocomposites are crucial for understanding their properties and performance. tandfonline.com Transmission Electron Microscopy (TEM) is a powerful technique used to visualize the dispersion of the Fe3O4 nanoparticles within the polyamide matrix. tandfonline.com TEM images have revealed that the Fe3O4 nanoparticles are generally spherical and can be dispersed with relative homogeneity within the polymer. tandfonline.com However, some aggregation of nanoparticles can also occur due to particle-particle interactions. tandfonline.com

X-ray Diffraction (XRD) analysis is employed to investigate the crystalline phase of the components within the nanocomposite. tandfonline.com The XRD patterns of the pure Fe3O4 nanoparticles show characteristic peaks corresponding to the cubic spinel structure of magnetite. nih.gov In the XRD patterns of the polyamide/Fe3O4 nanocomposites, these characteristic peaks of Fe3O4 are still present, confirming the incorporation of the nanoparticles into the polymer matrix. tandfonline.com The broad amorphous halo observed in the nanocomposite's XRD pattern is characteristic of the amorphous nature of the polyamide matrix. tandfonline.com The presence of both the crystalline peaks from the nanoparticles and the amorphous halo from the polymer indicates the formation of a semi-crystalline nanocomposite. tandfonline.commdpi.com

Table 2: Morphological and Crystalline Characterization Findings

| Technique | Observation | Implication |

|---|---|---|

| Transmission Electron Microscopy (TEM) | Relatively homogeneous dispersion of spherical Fe3O4 nanoparticles with some agglomerates. tandfonline.com | Successful incorporation of nanoparticles into the polyamide matrix. tandfonline.com |

The magnetic properties of the polyamide/Fe3O4 nanocomposites are primarily investigated using a Vibrating Sample Magnetometer (VSM). tandfonline.com The VSM measurements provide magnetization curves (hysteresis loops) that reveal key magnetic parameters such as saturation magnetization (Ms), remanent magnetization (Mr), and coercivity (Hc). mdpi.com

Research has shown that these hybrid materials exhibit superparamagnetic behavior. tandfonline.com This is characterized by a nearly zero coercivity and remanence on the magnetization curve at room temperature. tandfonline.com Superparamagnetism arises when the size of the magnetic nanoparticles is below a critical value, causing their magnetic moments to fluctuate randomly under thermal energy. In the presence of an external magnetic field, these moments align, leading to a strong magnetic response, but they return to a random orientation once the field is removed, resulting in no residual magnetism. tandfonline.com The saturation magnetization of the nanocomposites is found to increase with a higher weight percentage of Fe3O4 nanoparticles. tandfonline.com This tunable magnetic property makes these materials promising for applications in areas such as targeted drug delivery, magnetic resonance imaging, and electromagnetic absorption. researchgate.netmdpi.com

Table 3: Magnetic Properties of Polyamide/Fe3O4 Nanocomposites

| Property | Description | Significance |

|---|---|---|

| Superparamagnetism | A form of magnetism where nanoparticles exhibit magnetic behavior only in the presence of an external magnetic field. tandfonline.com | Allows for strong magnetic response without residual magnetism, crucial for various technological applications. tandfonline.com |

| Saturation Magnetization (Ms) | The maximum magnetic moment of the material when an external magnetic field is applied. mdpi.com | Increases with the concentration of Fe3O4 nanoparticles, allowing for tunable magnetic strength. tandfonline.com |

| Coercivity (Hc) and Remanence (Mr) | Near-zero values are characteristic of superparamagnetic materials. tandfonline.com | Indicates the absence of permanent magnetism after the removal of the external magnetic field. tandfonline.com |

Molecular Interaction Studies and Mechanistic Insights

Ligand-Receptor Interaction Studies from a Mechanistic Perspective

Despite the broad interest in benzamide (B126) and xanthene derivatives as pharmacologically active agents, specific research detailing the ligand-receptor interactions of n-(9H-Xanthen-9-yl)benzamide is not available in the reviewed scientific literature. The following subsections address the specific areas of inquiry and the absence of data for this particular compound.

A thorough search for studies investigating this compound as a negative allosteric modulator (NAM) did not yield any specific results. While related benzamide analogs have been identified as NAMs for various receptors, such as neuronal nicotinic receptors and metabotropic glutamate receptor 5 (mGluR5), no such mechanistic studies have been published for this compound itself. nih.govmdpi.com Research on other benzamide derivatives often involves detailed electrophysiological and binding assays to elucidate the mechanism by which they decrease the affinity or efficacy of an orthosteric agonist, but equivalent data for the specific compound of interest is currently absent from the scientific record.

The phenomenon of probe-dependence, where the effect of an allosteric modulator varies depending on the orthosteric ligand (or "probe") used, is a critical aspect of modern pharmacology. However, no studies were found that analyze probe-dependent allosteric effects specifically for this compound. Such investigations are crucial for understanding the nuanced pharmacological profile of an allosteric modulator, as its activity can be highly context-dependent. The scientific literature lacks any reports on whether this compound exhibits this behavior at any receptor.

Enzyme-Inhibitor Binding Mode Analysis

Similar to the ligand-receptor interaction studies, specific research on the enzyme inhibition profile and binding mode of this compound is not present in the available literature. While many benzamide and xanthene derivatives are known enzyme inhibitors, this specific molecule has not been the subject of such published studies.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand the binding mode of enzyme inhibitors. A search for molecular docking studies specifically involving this compound with any target enzyme yielded no results. While docking studies have been performed on a variety of other benzamide derivatives to investigate their interactions with enzymes like topoisomerases and protein kinases, this particular compound has not been similarly evaluated in published research. researchgate.netnih.gov

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of lead compounds. These studies involve synthesizing and testing a series of related compounds to determine how specific structural modifications affect their biological activity. There are no published SAR studies centered on this compound that would provide mechanistic insights from a binding perspective. Research on related structures, such as other xanthene carboxamides or N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, has explored how substitutions on the xanthene or benzamide rings influence their activity, but this information cannot be directly extrapolated to this compound. nih.govnih.gov

Based on a comprehensive search of available scientific literature, there is a notable absence of specific research on this compound within the precise scope of this article's outline. Key areas such as negative allosteric modulation, probe-dependent effects, molecular docking simulations, and detailed structure-activity relationship studies have not been a focus of published research for this particular compound. While the broader chemical classes to which it belongs are of significant scientific interest, this compound itself remains an uncharacterized entity in these specific contexts. Therefore, the detailed research findings and data tables requested could not be generated.

Conclusion and Future Research Directions

Summary of Key Research Findings on N-(9H-Xanthen-9-yl)benzamide

Direct research on this compound is limited in published literature. However, the chemical principles governing its synthesis and reactivity can be inferred from studies on related compounds. The N-(9H-xanthen-9-yl) group, often abbreviated as the "Xan" group, is recognized in organic synthesis primarily as a protecting group for the amide nitrogen. thieme-connect.de This application leverages its stability under certain conditions and its lability under acidic conditions, which allows for its selective removal. thieme-connect.de

The synthesis of related N-substituted xanthene derivatives typically proceeds through conventional methods. One common approach involves the reaction of an amine or amide with a 9-halo-xanthene derivative. An alternative route is the reaction of a 9-amino-xanthene precursor with an appropriate acyl chloride, such as benzoyl chloride. ijrpc.com

Furthermore, the xanthene tricycle itself is a well-studied scaffold. A key finding in the broader field of xanthene chemistry is the reactivity of the C9-H bond. This position is susceptible to functionalization through various modern synthetic methods, including electrochemical and transition-metal-catalyzed C-H activation reactions. nih.govkaist.ac.kr This inherent reactivity is a crucial characteristic that informs future research possibilities.

Unexplored Avenues in Synthesis and Derivatization

Future synthetic work on this compound could move beyond traditional methods to embrace more efficient and sustainable practices. There are several unexplored avenues for its synthesis and the creation of derivative libraries with diverse functionalities.

Advanced Synthetic Methodologies: Modern synthetic strategies could offer improved yields, reduced reaction times, and more environmentally benign pathways to this compound and its analogues. Techniques such as microwave-assisted synthesis, which has been applied to other xanthene dyes, could accelerate reaction rates. nih.gov Similarly, the development of one-pot multicomponent reactions (MCRs) represents a highly efficient approach to constructing complex molecules from simple precursors in a single step. mdpi.com

Derivatization for Functional Tuning: A significant unexplored area is the systematic synthesis of a library of this compound derivatives. This can be achieved by:

Modifying the Benzamide (B126) Ring: Introducing a range of electron-donating or electron-withdrawing substituents onto the phenyl ring of the benzamide moiety would systematically alter the electronic properties of the molecule.

Modifying the Xanthene Core: Functional groups could be installed on the aromatic rings of the xanthene scaffold to modulate its steric and electronic environment.

Heteroatom Substitution: Replacing the oxygen atom in the xanthene core with other atoms, such as silicon, is a proven strategy for shifting the photophysical properties of xanthene dyes into the near-infrared (NIR) region. magtech.com.cnrsc.org This would yield novel Si-xanthene analogues of the parent compound.

| Synthetic Avenue | Description | Potential Advantages | Relevant Precursors |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate the reaction between a 9-halo-xanthene and benzamide. | Rapid reaction times, improved yields, enhanced process control. | 9-Bromoxanthene, Benzamide |

| Multicomponent Reactions (MCRs) | A one-pot reaction combining an aldehyde, a phenol (B47542) derivative, and benzamide to form the core structure. | High atom economy, reduced waste, operational simplicity. | Salicylaldehyde, Phenol, Benzamide |

| Flow Chemistry Synthesis | Continuous synthesis in a microreactor for precise control over reaction parameters. | Enhanced safety, scalability, high reproducibility. | 9-Bromoxanthene, Benzamide |

| Derivatization (Si-Analogue) | Synthesis of a silicon-bridged analogue for NIR properties. | Red-shifted absorption/emission, suitability for in-vivo imaging. | Silicon-containing xanthene precursors |

Potential for Novel Mechanistic Discoveries and Reaction Development

The unique structure of this compound makes it an intriguing substrate for investigating new reaction mechanisms and developing novel synthetic transformations.

C-H Activation Studies: The benzylic C9-H bond of the xanthene moiety is relatively weak and has been a focus of C-H activation research. nih.govprinceton.eduresearchgate.net this compound could serve as an excellent model substrate to explore the mechanisms of metal-catalyzed or electrochemical C-H functionalization reactions. nih.gov Such studies could lead to the development of new methods for forming C-C, C-N, or C-S bonds at this position under mild conditions, avoiding the need for pre-functionalized starting materials.

The Role of the Amide Group: Future research could explore the N-(9H-xanthen-9-yl) group not merely as a passive protecting group but as an active participant in reactions. It could function as a directing group, influencing the regioselectivity of transformations on either the xanthene or benzamide portions of the molecule. Mechanistic studies, supported by computational tools like Density Functional Theory (DFT), could elucidate the transition states and reaction pathways involved in its synthesis and subsequent functionalization, as has been done for other ruthenium-catalyzed xanthene syntheses. kaist.ac.kr

Emerging Applications in Advanced Materials Science and Chemical Biology Tools

The combination of the rigid, photoactive xanthene core with the versatile benzamide group opens up possibilities for applications in materials science and as sophisticated tools for chemical biology.

Advanced Materials: The structural rigidity and electronic properties of the xanthene system are desirable for applications in organic electronics. Derivatives of this compound could be designed and synthesized for use as hole-transporting materials (HTMs) in photovoltaic devices, such as perovskite solar cells (PSCs). This follows from research on related spiro[fluorene-9,9′-xanthene]-based materials, which have shown promise in this area. acs.org

Chemical Biology Tools: The inherent fluorescence of the xanthene core is a major asset. nih.gov By modifying the benzamide moiety to include a specific analyte-binding site, it may be possible to create analyte-responsive fluorescent probes. nih.gov A particularly promising approach would be to design spirocyclic derivatives that exist in a non-fluorescent "closed" form and undergo a ring-opening reaction to a fluorescent "open" state upon interaction with a target molecule (e.g., a specific ion, reactive oxygen species, or enzyme). nih.govnih.gov Furthermore, the development of bright and photostable derivatives could lead to new probes for advanced imaging techniques like super-resolution microscopy. acs.org

| Potential Application Area | Target Property | Required Structural Modification | Example from Related Research |

|---|---|---|---|

| Organic Photovoltaics | Hole-Transporting Material (HTM) | π-conjugation extension; addition of functional groups for perovskite surface interaction. | Spiro[fluorene-9,9′-xanthene] in PSCs acs.org |

| Fluorescent Probes | Analyte-responsive fluorescence ("turn-on") | Introduction of a spiro-lactone structure; incorporation of a recognition moiety on the benzamide. | Spirocyclic rhodamine probes for detecting metal ions nih.gov |

| Bioimaging | Near-Infrared (NIR) Emission | Replacement of the xanthene oxygen with silicon to create a Si-rhodamine analogue. | Si-substituted xanthenes for deep-tissue imaging magtech.com.cnrsc.org |

| Super-Resolution Microscopy | High photostability and brightness | Systematic tuning of substituents on the xanthene core to optimize photophysical properties. | Ultrabright xanthene probes for mitochondrial imaging acs.org |

Q & A

What synthetic methodologies are optimal for preparing N-(9H-Xanthen-9-yl)benzamide, and how can reaction conditions be optimized?

This compound is synthesized via metal-free cross-dehydrogenative C–N coupling of azoles with xanthenes. Key parameters include solvent choice (e.g., DMF for solubility), temperature control (ambient to 80°C), and stoichiometric ratios of reactants. Optimization involves monitoring reaction progress via TLC and adjusting catalyst loading (if applicable) to minimize byproducts. Post-synthesis purification typically employs column chromatography, with hexane/ethyl acetate gradients for isolating the white crystalline product (melting point: 195–196°C) . For scalability, reproducibility hinges on inert atmosphere maintenance and rigorous exclusion of moisture.

How can researchers resolve discrepancies between spectroscopic data and computational models during structural validation?

Discrepancies often arise from dynamic processes (e.g., rotameric mixtures) or crystallographic disorder. For example, N-methyl-N-(9H-xanthen-9-yl)benzamide (3l) exists as a 2:5 rotameric mixture due to restricted N–CO bond rotation, complicating NMR interpretation . To address this:

- Use variable-temperature NMR to probe rotational barriers.

- Compare experimental NMR shifts with density functional theory (DFT)-predicted values.

- Validate via X-ray crystallography (e.g., SHELXL refinement ), which provides unambiguous bond-length and angle data. Cross-referencing with HRMS ensures molecular formula consistency .

What advanced strategies are recommended for crystallizing this compound derivatives with low melting points or oily residues?

Derivatives like 3l (colorless oil) resist crystallization due to conformational flexibility. Strategies include:

- Slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures) to induce nucleation.

- Co-crystallization with hydrogen-bond donors (e.g., carboxylic acids) to stabilize lattice packing.

- Temperature cycling to anneal disordered regions. For persistent oils, characterize via high-resolution mass spectrometry (HRMS) and dynamic NMR to infer structure .

How should researchers address conflicting data between X-ray crystallography and solution-phase spectroscopy?

Conflicts may stem from polymorphism or solvent-induced conformational changes. For example, X-ray structures may show planar xanthene moieties, while solution NMR reveals dynamic puckering. Mitigation steps:

- Perform synchrotron-based crystallography to resolve high-resolution structures.

- Use molecular dynamics simulations to model solution-phase behavior.

- Compare solid-state (IR, Raman) and solution (NMR, UV-Vis) spectra to identify environmental effects .

What safety protocols are critical when handling this compound in laboratory settings?

While specific toxicity data are limited, adhere to general benzamide handling guidelines:

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or dermal contact.

- Store in airtight containers under inert gas (argon) to prevent oxidation.

- Dispose of waste via approved chemical disposal protocols, particularly for halogenated solvents used in synthesis .

How can computational tools like SHELX and ORTEP-3 enhance structural analysis of this compound derivatives?

- SHELXL : Refine crystallographic data to model disorder (e.g., xanthene ring torsional angles) and validate hydrogen bonding networks .

- ORTEP-3 : Generate publication-quality thermal ellipsoid diagrams to visualize anisotropic displacement parameters, critical for identifying dynamic groups like rotating benzamide moieties .

- WinGX : Integrate structure solution, refinement, and reporting workflows, reducing human error in data processing .

What analytical techniques are prioritized for distinguishing regioisomers in this compound analogs?

- NOESY NMR : Detect through-space correlations between xanthene protons and substituents.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula differences (e.g., methyl vs. ethyl substituents).

- X-ray powder diffraction (XRPD) : Identify distinct crystal packing patterns between regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.